6-Isopropylpyridine-2,4-diol
Description
6-Isopropylpyridine-2,4-diol is a pyridine derivative featuring hydroxyl groups at the 2- and 4-positions and an isopropyl substituent at the 6-position.
Properties
Molecular Formula |
C8H11NO2 |
|---|---|
Molecular Weight |
153.18 g/mol |
IUPAC Name |
4-hydroxy-6-propan-2-yl-1H-pyridin-2-one |
InChI |
InChI=1S/C8H11NO2/c1-5(2)7-3-6(10)4-8(11)9-7/h3-5H,1-2H3,(H2,9,10,11) |
InChI Key |
XLEZOEKDOLOLSA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC(=CC(=O)N1)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis focuses on pyridine derivatives with analogous substitution patterns, emphasizing substituent type, functional groups, and resulting properties.
Substituent Effects at the 6-Position
6-Isopropylpyridine-2,4-diol vs. N,N'-(6-isobutylpyridine-2,4-diyl)bis(N,4-dimethylbenzenesulfonamide) (3n) :
The isobutyl group in 3n introduces greater steric bulk compared to the isopropyl group in this compound. This difference impacts molecular packing, solubility, and interactions with biological targets. For example, bulkier substituents may reduce solubility in polar solvents but enhance binding to hydrophobic pockets in proteins .- This compound vs. 6-Iodopyridin-3-ol (): Replacing the isopropyl group with iodine (a halogen) alters electronic properties. However, the diol groups in this compound provide distinct hydrogen-bonding sites absent in iodinated analogs .
Functional Group Comparisons
- Diol (2,4-diol) vs. Sulfonamide (e.g., compounds 3a, 3b): Sulfonamide derivatives (e.g., 3a, 3b) exhibit strong electron-withdrawing effects, enhancing stability toward electrophilic substitution. In contrast, the diol groups in this compound increase acidity (pKa ~8–10 for phenolic OH groups) and solubility in aqueous media. This makes the diol form more suitable for applications requiring pH-dependent reactivity, such as catalysis or metal chelation .
- Comparison with Flavan-3,4-diols (): Flavan-3,4-diols (e.g., leucoanthocyanidins) share a diol motif but are fused to a benzopyran ring system.
Data Table: Key Properties of Selected Pyridine Derivatives
*Calculated based on molecular formula.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
